An In-depth Technical Guide to N-hexyl-N-methylcarbamoyl chloride (CAS 58965-42-7)
An In-depth Technical Guide to N-hexyl-N-methylcarbamoyl chloride (CAS 58965-42-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-hexyl-N-methylcarbamoyl chloride, with CAS number 58965-42-7, is a chemical intermediate belonging to the class of N,N-disubstituted carbamoyl chlorides. While specific research on this particular molecule is limited, its structural class is of significant interest in organic synthesis and medicinal chemistry. Carbamoyl chlorides are versatile reagents for the introduction of the carbamoyl moiety, a key functional group in numerous biologically active compounds and approved pharmaceuticals. This guide provides a comprehensive overview of N-hexyl-N-methylcarbamoyl chloride, including its chemical properties, probable synthesis methodologies, and potential applications, drawing upon data from analogous compounds where specific information is unavailable.
Chemical and Physical Properties
Quantitative data for N-hexyl-N-methylcarbamoyl chloride is primarily based on computational models. For comparative purposes, experimental data for the closely related N-ethyl-N-methylcarbamoyl chloride is also presented.
Table 1: Chemical and Physical Properties of N-hexyl-N-methylcarbamoyl chloride
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ClNO | PubChem[1] |
| Molecular Weight | 177.67 g/mol | PubChem[1] |
| IUPAC Name | N-hexyl-N-methylcarbamoyl chloride | PubChem[1] |
| CAS Number | 58965-42-7 | PubChem[1] |
| Canonical SMILES | CCCCCCN(C)C(=O)Cl | PubChem[1] |
| InChI | InChI=1S/C8H16ClNO/c1-3-4-5-6-7-10(2)8(9)11/h3-7H2,1-2H3 | PubChem[1] |
| Computed XLogP3 | 3.1 | PubChem[1] |
| Computed Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Computed Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Computed Rotatable Bond Count | 5 | PubChem[1] |
Table 2: Comparative Properties of N-ethyl-N-methylcarbamoyl chloride (CAS 42252-34-6)
| Property | Value | Source |
| Molecular Formula | C₄H₈ClNO | PubChem[2] |
| Molecular Weight | 121.57 g/mol | Santa Cruz Biotechnology[3] |
| Boiling Point | 165.1 °C at 760 mmHg | LookChem[4] |
| Density | 1.101 g/cm³ | LookChem[4] |
| Refractive Index | 1.441 | LookChem[4] |
| Flash Point | 53.7 °C | LookChem[4] |
| Purity | ≥98% | Santa Cruz Biotechnology[3] |
Synthesis of N,N-Dialkylcarbamoyl Chlorides
The synthesis of N,N-dialkylcarbamoyl chlorides is typically achieved by the reaction of a secondary amine with phosgene or a phosgene equivalent like diphosgene or triphosgene.[5] These methods are well-established for producing a wide range of carbamoyl chlorides.
General Synthetic Workflow
A general workflow for the synthesis of a N,N-dialkylcarbamoyl chloride, such as N-hexyl-N-methylcarbamoyl chloride, involves the reaction of the corresponding secondary amine (N-hexyl-N-methylamine) with a phosgenating agent in the presence of a base to neutralize the hydrogen chloride byproduct.
Caption: General workflow for the synthesis of N,N-dialkylcarbamoyl chlorides.
Experimental Protocol (Adapted from General Procedures)
The following is a plausible experimental protocol for the synthesis of N-hexyl-N-methylcarbamoyl chloride, adapted from established methods for similar compounds.[6]
Materials:
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N-hexyl-N-methylamine
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Triphosgene (or a solution of phosgene)
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Anhydrous dichloromethane (or toluene)
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Triethylamine (or sodium bicarbonate)
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Anhydrous sodium sulfate
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Standard laboratory glassware for inert atmosphere reactions
Procedure:
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Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a solution of N-hexyl-N-methylamine in anhydrous dichloromethane. The flask is cooled to 0-5 °C in an ice bath.
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Addition of Phosgenating Agent: A solution of triphosgene in anhydrous dichloromethane is added dropwise to the stirred amine solution, maintaining the temperature below 10 °C.
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Base Addition: A solution of triethylamine in anhydrous dichloromethane is then added dropwise, ensuring the temperature remains between 10-15 °C. The reaction mixture is stirred at this temperature for a specified period (e.g., 2-3 hours).
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Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then washed sequentially with cold dilute hydrochloric acid, water, and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude N-hexyl-N-methylcarbamoyl chloride can be further purified by vacuum distillation.
Note: Phosgene and its equivalents are highly toxic and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.
Reactivity and Applications
Carbamoyl chlorides are reactive electrophiles at the carbonyl carbon and are valuable intermediates in organic synthesis.
General Reactivity
The primary reactivity of N,N-dialkylcarbamoyl chlorides involves nucleophilic acyl substitution, where the chloride is displaced by a nucleophile.
Caption: General reactivity of N,N-dialkylcarbamoyl chlorides with various nucleophiles.
Applications in Drug Development and Medicinal Chemistry
The carbamate functional group is a key structural motif in many approved drugs and is widely used in medicinal chemistry.[7][8][9] Carbamates can act as peptide bond surrogates, improving the metabolic stability and cell permeability of drug candidates.[8][9] N,N-disubstituted carbamoyl chlorides, such as N-hexyl-N-methylcarbamoyl chloride, serve as essential building blocks for the synthesis of these carbamate-containing molecules.
While no specific signaling pathways involving N-hexyl-N-methylcarbamoyl chloride have been reported, its derivatives could potentially be designed to interact with a variety of biological targets where a carbamate linkage is desired for optimal binding or pharmacokinetic properties. For instance, carbamates are found in drugs targeting enzymes like acetylcholinesterase.
Characterization
The structure of N-hexyl-N-methylcarbamoyl chloride can be confirmed using standard spectroscopic techniques.
Table 3: Expected Spectroscopic Data for N-hexyl-N-methylcarbamoyl chloride
| Technique | Expected Features | Reference |
| ¹H NMR | Signals corresponding to the hexyl chain protons (e.g., a triplet for the terminal methyl group, multiplets for the methylene groups) and a singlet for the N-methyl group. Protons alpha to the nitrogen will be deshielded. | [10] |
| ¹³C NMR | A signal for the carbonyl carbon in the range of 160-180 ppm. Signals for the carbons of the hexyl chain and the N-methyl group. | [11] |
| IR Spectroscopy | A strong carbonyl (C=O) stretching absorption in the region of 1750-1820 cm⁻¹. | [11][12] |
| Mass Spectrometry | The molecular ion peak may be observed. A prominent fragment would be the acylium ion [M-Cl]⁺. | [13] |
Safety and Handling
Carbamoyl chlorides as a class are considered hazardous chemicals. They are typically corrosive, moisture-sensitive, and can be harmful if swallowed, inhaled, or in contact with skin.
General Safety Precautions:
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Handle in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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Avoid contact with skin, eyes, and clothing.
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Keep away from moisture and incompatible materials such as strong bases and oxidizing agents.
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Store in a cool, dry, and well-ventilated area under an inert atmosphere.
For N-ethyl-N-methylcarbamoyl chloride, specific hazard statements include: May be corrosive to metals, Harmful if swallowed, Causes skin irritation, May cause an allergic skin reaction, and Causes serious eye damage.[2] Similar hazards should be assumed for N-hexyl-N-methylcarbamoyl chloride in the absence of specific data.
Conclusion
N-hexyl-N-methylcarbamoyl chloride is a potentially valuable, yet understudied, chemical intermediate. Its utility lies in its ability to act as a precursor to N-hexyl-N-methyl carbamates, which may have applications in the development of new pharmaceuticals and other bioactive molecules. While specific experimental data for this compound is scarce, established synthetic and characterization methods for N,N-dialkylcarbamoyl chlorides provide a solid framework for its preparation and use in a research setting. As with all carbamoyl chlorides, appropriate safety precautions must be strictly followed during its handling and use. Further research into the specific properties and applications of N-hexyl-N-methylcarbamoyl chloride is warranted to fully explore its potential in organic and medicinal chemistry.
References
- 1. N-hexyl-N-methylcarbamoyl chloride | C8H16ClNO | CID 23509235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Ethyl-N-methylcarbamoyl chloride | C4H8ClNO | CID 11240471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. N-Ethyl-N-methylcarbamoyl chloride|lookchem [lookchem.com]
- 5. guidechem.com [guidechem.com]
- 6. WO2007080430A1 - Novel process - Google Patents [patents.google.com]
- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. znaturforsch.com [znaturforsch.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
- 13. chem.libretexts.org [chem.libretexts.org]
